CYP19A1 Inhibitory Potency: Moderate Affinity with Distinct Linker-Dependent SAR
This compound inhibits human aromatase (CYP19A1) with an IC50 of 760 nM in a radiometric assay [1]. This potency is substantially weaker (approximately 16-fold) than the most potent 4-imidazolylmethyl coumarin analog in the same series, which exhibits an IC50 of 47 nM, underscoring that the ethoxy spacer in 828265-57-2 confers a distinct, less potent activity profile compared to the direct methyl linker [2]. In a separate cross-study comparison, a novel coumarin-imidazole hybrid identified via virtual screening (Compound 9) achieved an IC50 of 271 ± 51 nM [3], further establishing 828265-57-2 as a moderate-potency probe relative to optimized leads. Additionally, this compound demonstrates ~5-fold selectivity for CYP19A1 over CYP2A6 (IC50 = 51 nM) and CYP2C19 (IC50 = 260 nM), which may be relevant for applications requiring minimized off-target cytochrome P450 modulation [1][4].
| Evidence Dimension | CYP19A1 Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 760 nM |
| Comparator Or Baseline | 7-(3,4-difluorophenoxy)-4-imidazolylmethyl coumarin (Compound 24): 47 nM; Compound 9 (coumarin-imidazole hybrid): 271 nM; CYP2A6 IC50: 51 nM; CYP2C19 IC50: 260 nM |
| Quantified Difference | ~16-fold less potent than the strongest 4-imidazolylmethyl analog; ~2.8-fold less potent than Compound 9; ~5-fold selective over CYP2A6 |
| Conditions | Aromatase activity measured by 3H-labeled H2O formation from [1β,2β-3H]testosterone or [1β-3H]androstenedione, pH 7.4, 2°C; CYP2A6 assay using coumarin substrate in human liver microsomes; CYP2C19 assay using omeprazole substrate |
Why This Matters
This moderate potency makes 828265-57-2 a valuable reference standard or tool compound for investigating the impact of linker flexibility on CYP19A1 inhibition, as opposed to a lead-optimization candidate where sub-100 nM potency would be expected.
- [1] BindingDB. Entry BDBM9473: IC50 = 760 nM for CYP19A1; CYP2A6 IC50 = 51 nM. Accessed 2026. View Source
- [2] Stefanachi A, et al. Design, synthesis, and biological evaluation of imidazolyl derivatives of 4,7-disubstituted coumarins as aromatase inhibitors selective over 17-α-hydroxylase/C17-20 lyase. J Med Chem. 2011;54(6):1613-1625. View Source
- [3] Liu S, et al. Integrated Virtual Screening Approach Identifies New CYP19A1 Inhibitors. J Chem Inf Model. 2025;65(7):3529-3543. PMID: 40106333. View Source
- [4] BindingDB. Entry BDBM50366334 (CHEMBL4173133): CYP2C19 IC50 = 260 nM. Accessed 2026. View Source
